1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of indolizine and pyrazole. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, characterized by a fused indolizine and pyrazole ring system, imparts it with distinct chemical and physical properties.
Preparation Methods
The synthesis of 1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the preparation of indolizine derivatives through radical cyclization or cross-coupling reactions . These intermediates can then be further reacted with pyrazole derivatives to form the desired compound. Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
Indolizine derivatives: These compounds share the indolizine core structure and exhibit similar biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring system also show a range of biological activities and are used in various applications.
Indolizine-pyrazole hybrids: These compounds combine the features of both indolizine and pyrazole, similar to this compound, but may differ in specific substituents and functional groups.
Biological Activity
1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of indolizine derivatives with pyrazole intermediates. Analytical techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compounds, ensuring purity and correct functional group identification.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound. For instance, a series of derivatives exhibited significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
4Ik | HepG2 | 0.39 ± 0.06 | |
4Il | BT474 | 0.46 ± 0.04 | |
5b | MCF-7 | Comparable to bosentan |
In vitro studies revealed that certain derivatives were more effective than standard chemotherapy agents like 5-fluorouracil, indicating their potential as novel anticancer therapeutics .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. In one study, derivatives showed promising results in inhibiting COX enzymes, which are critical in inflammatory pathways:
These findings suggest that compounds derived from this compound may serve as effective anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several bacterial strains. Some derivatives displayed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:
The mechanism through which this compound exerts its biological effects primarily involves its interaction with specific molecular targets. For example, as a CBP bromodomain inhibitor, it disrupts the function of transcription factors involved in cancer progression by inhibiting the expression of oncogenes such as C-MYC and ERG .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : A derivative was shown to significantly inhibit cell proliferation and induce apoptosis in HepG2 liver cancer cells at an IC50 value of 0.39 µM, demonstrating its potential for liver cancer treatment .
- Inflammation Model : In a murine model of inflammation, compounds based on this scaffold reduced edema and inflammation markers significantly compared to controls, supporting their use in treating inflammatory diseases .
Properties
IUPAC Name |
2-indolizin-3-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(17)10-6-7-13-15(10)11-5-4-9-3-1-2-8-14(9)11/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSYEHSARRMJQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)N3C(=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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